
Phosphoramidisocyanatidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidisocyanatidic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, nitrogen, and chlorine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidisocyanatidic chloride can be synthesized through several methods. One common approach involves the reaction of phosphoramidic acid with thionyl chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent decomposition of the product. Another method involves the use of phosphorus trichloride and an appropriate amine, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidisocyanatidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form phosphoramidates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the reactivity of the compound.
Catalysts: Lewis acids like aluminum chloride can be employed to facilitate certain reactions.
Major Products Formed
Phosphoramidates: Formed through condensation reactions with amines.
Phosphoramidic Acid: Resulting from hydrolysis.
Scientific Research Applications
Phosphoramidisocyanatidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It can be employed in the modification of biomolecules, such as the phosphorylation of proteins.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphoramidisocyanatidic chloride exerts its effects involves the interaction of its reactive phosphorus center with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.
Comparison with Similar Compounds
Phosphoramidisocyanatidic chloride can be compared with other organophosphorus compounds such as:
Phosphoramidic Acid: Similar in structure but lacks the chlorine atom, leading to different reactivity.
Phosphoramidates: These compounds are often derived from this compound and share similar properties.
Phosphoramidites: Used in oligonucleotide synthesis, they differ in their reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
58188-56-0 |
|---|---|
Molecular Formula |
CH2ClN2O2P |
Molecular Weight |
140.46 g/mol |
IUPAC Name |
[amino(chloro)phosphoryl]imino-oxomethane |
InChI |
InChI=1S/CH2ClN2O2P/c2-7(3,6)4-1-5/h(H2,3,6) |
InChI Key |
CFTYSEJATCKFHA-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(=O)(N)Cl)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


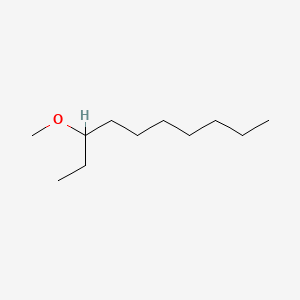
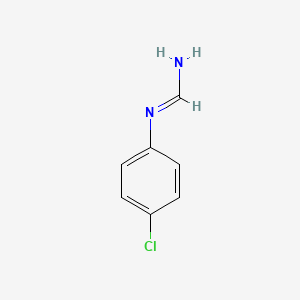
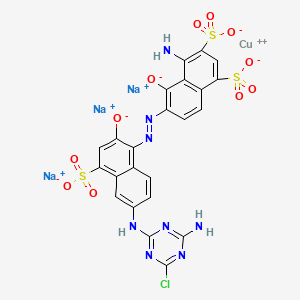
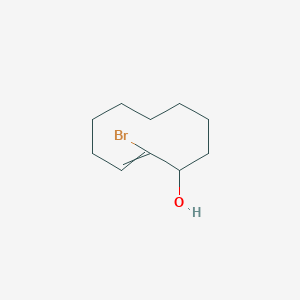
![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
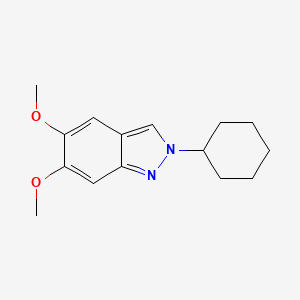
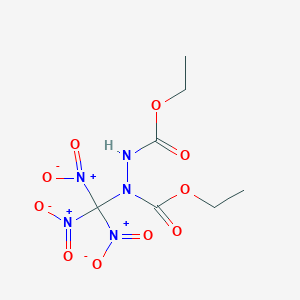
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
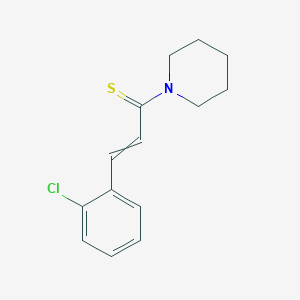

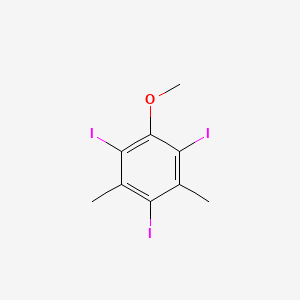
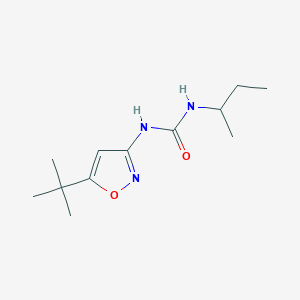
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
